

2,3-Dimethylmethcathinone Hydrochloride: A Technical Review of a Novel Psychoactive Substance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylmethcathinone hydrochloride

Cat. No.: B587201

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

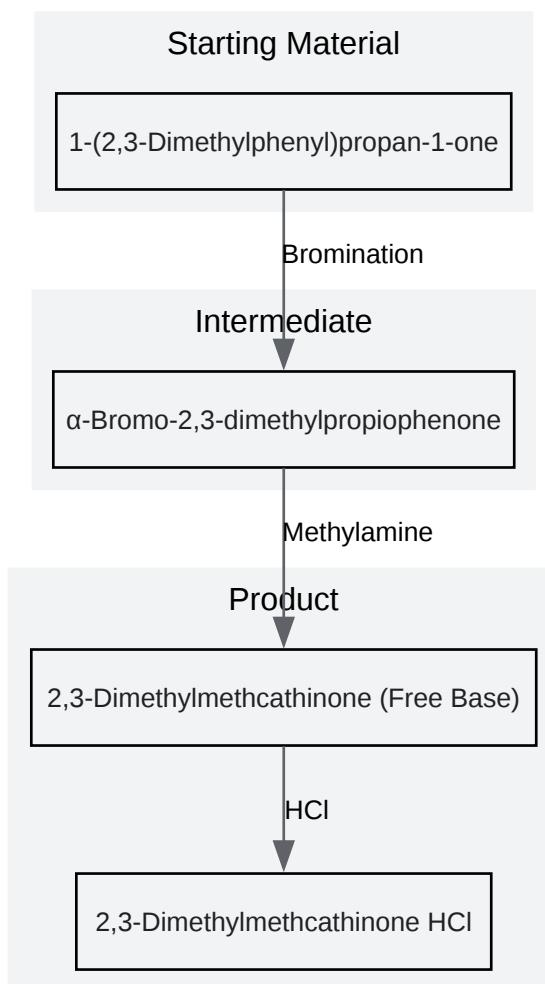
Abstract

2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC HCl) is a synthetic cathinone and a positional isomer of more well-known designer drugs such as mephedrone (4-methylmethcathinone). As a member of the substituted cathinone class, it is presumed to have stimulant properties. However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its pharmacological, toxicological, and pharmacokinetic profile. This technical guide synthesizes the currently available information on 2,3-DMMC HCl, focusing on its chemical synthesis and analytical characterization. Detailed experimental protocols for its identification via gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) are provided. While direct pharmacological data is absent, this document serves as a foundational resource for researchers and forensic professionals by consolidating the existing chemical and analytical knowledge and highlighting the critical need for further investigation into the biological effects of this emerging psychoactive substance.

Introduction

Substituted cathinones continue to emerge on the new psychoactive substances (NPS) market, posing significant challenges to public health and forensic laboratories. These substances are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant. 2,3-Dimethylmethcathinone (2,3-DMMC) is a positional isomer of dimethylmethcathinone, and its hydrochloride salt is the commonly encountered form.^[1] Despite its availability as a research chemical, there is a notable lack of published data on its physiological and toxicological effects.^[2] This whitepaper provides a detailed overview of the current scientific knowledge of 2,3-DMMC HCl, with a focus on its synthesis and analytical identification.

Chemical and Physical Properties


The fundamental chemical and physical characteristics of 2,3-DMMC and its hydrochloride salt are summarized below.

Property	Value	Reference
IUPAC Name	1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride	[1]
Synonyms	2,3-DMMC HCl	[1]
Chemical Formula (Base)	C ₁₂ H ₁₇ NO	[1]
Molecular Weight (Base)	191 g/mol	[1]
Chemical Formula (HCl)	C ₁₂ H ₁₇ NO • HCl	[1] [2]
Molecular Weight (HCl)	227.7 g/mol	[1] [2]
Appearance	White powder (HCl salt)	[1]
Melting Point (°C)	202.2	[1]
Solubility (HCl salt)	DMF: 1 mg/mL DMSO: 2.5 mg/mL Ethanol: 5 mg/mL Methanol: 1 mg/mL PBS: 1 mg/mL (pH 7.2): 10 mg/mL	[2]
UV λ _{max}	252, 292 nm	[2]

Synthesis

The synthesis of 2,3-dimethylmethcathinone can be achieved through a multi-step process starting from 1-(2,3-Dimethylphenyl)propan-1-one. The general synthetic pathway involves bromination followed by amination.[3]

General Synthesis of 2,3-Dimethylmethcathinone

[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for 2,3-DMMC HCl.

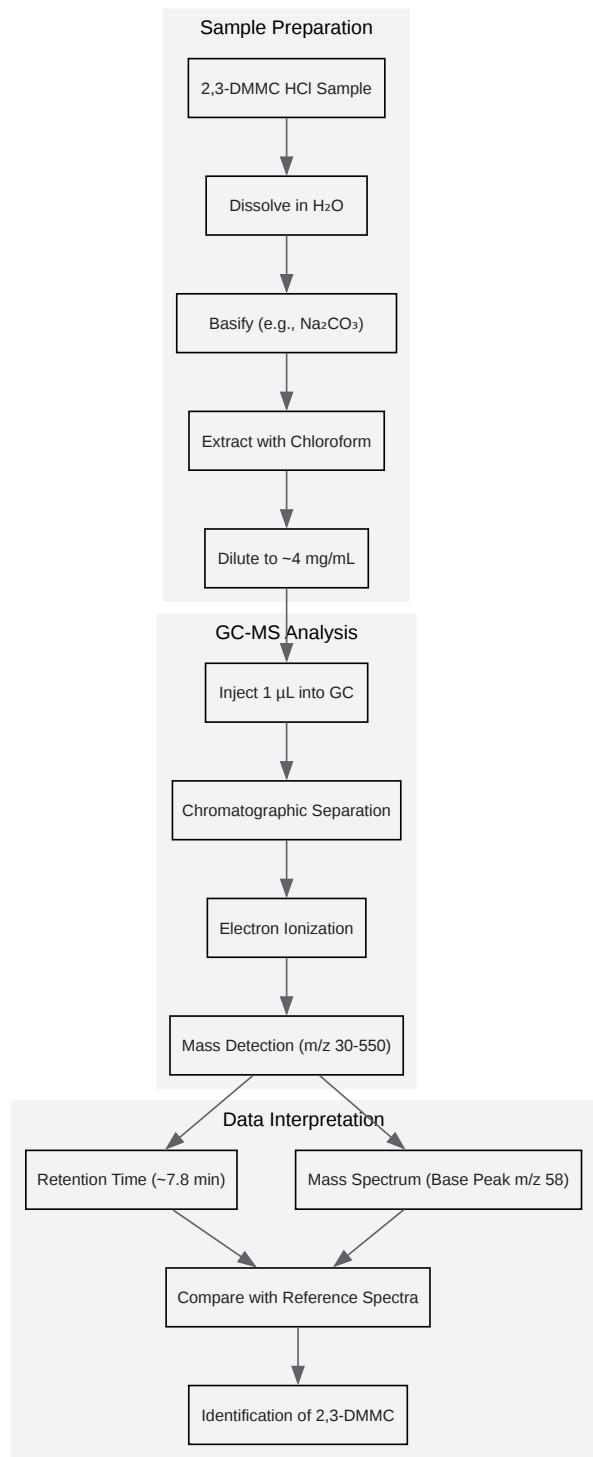
Experimental Protocol (General): A common route for synthesizing cathinone analogs involves the bromination of the corresponding propiophenone, followed by reaction with an amine.^[3] For 2,3-DMMC, this would involve:

- **Bromination:** 1-(2,3-Dimethylphenyl)propan-1-one is reacted with a brominating agent (e.g., bromine in a suitable solvent) to form α -bromo-2,3-dimethylpropiophenone.
- **Amination:** The resulting α -bromoketone is then reacted with methylamine to yield the free base of 2,3-dimethylmethcathinone.
- **Salt Formation:** The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Analytical Characterization

The identification of 2,3-DMMC HCl in seized materials or research samples relies on various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a primary method for the identification of synthetic cathinones. The mass spectrum of 2,3-DMMC is characterized by a base peak at m/z 58 and a weak molecular ion at m/z 191.^[3] While the mass spectra of dimethylmethcathinone isomers are similar, they can be distinguished by the relative abundances of certain fragment ions.^[3]

Experimental Protocol:^[1]

- **Instrument:** Agilent gas chromatograph with a mass selective detector.
- **Column:** DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 μ m.
- **Carrier Gas:** Helium at 1 mL/min.
- **Injector Temperature:** 280°C.
- **Oven Program:** Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.

- Injection: 1 μ L with a split ratio of 20:1.
- MS Parameters: Mass scan range of 30-550 amu.
- Retention Time: 7.831 min.

GC-MS Analytical Workflow for 2,3-DMMC

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. swgdrug.org [swgdrug.org]
- 2. caymanchem.com [caymanchem.com]
- 3. dea.gov [dea.gov]
- To cite this document: BenchChem. [2,3-Dimethylmethcathinone Hydrochloride: A Technical Review of a Novel Psychoactive Substance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587201#2-3-dimethylmethcathinone-hydrochloride-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

